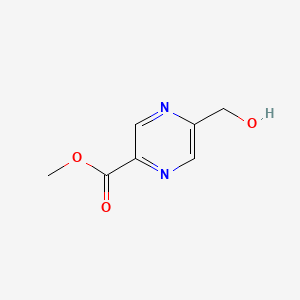

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQQDZWMZNJQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262803-64-4 | |

| Record name | methyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathways for producing this compound, a crucial intermediate in the synthesis of antiviral agents, most notably Favipiravir (T-705). We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind key process decisions, offering a resource for researchers and drug development professionals.

Introduction: The Strategic Importance of a Pyrazine Intermediate

This compound is a heterocyclic compound whose significance surged with the development of Favipiravir, a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase. The structural integrity and purity of this intermediate are paramount as they directly influence the yield and quality of the final active pharmaceutical ingredient (API). This guide will focus on the most prevalent and efficient synthetic strategies, emphasizing scalability, safety, and purity.

Core Synthetic Strategy: The Condensation-Cyclization Approach

The most industrially relevant and widely published method for synthesizing the pyrazine ring of this intermediate involves the condensation of an aminomalonamide derivative with a glyoxal derivative, followed by subsequent chemical modifications. This pathway is favored for its use of readily available starting materials and its generally high yields.

A pivotal starting material for this process is 2-aminomalonamide. The synthesis often proceeds through a multi-step sequence that includes condensation, cyclization, chlorination, nucleophilic substitution, and hydrolysis/esterification.

Visualizing the Primary Synthesis Pathway

Caption: Generalized pathway for this compound synthesis.

Part 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

The foundational step is the construction of the pyrazine ring. This is achieved through the condensation of 2-aminomalonamide with an aqueous solution of glyoxal.

Mechanism and Rationale

The reaction proceeds via a double condensation mechanism. The amino group of 2-aminomalonamide nucleophilically attacks the carbonyl carbons of glyoxal, forming a dihydropyrazine intermediate. This intermediate then rapidly oxidizes in the presence of air to form the aromatic pyrazine ring system. The choice of an aqueous medium is advantageous for its low cost, safety, and ability to dissolve the reactants. The reaction is typically run under neutral to slightly acidic conditions to facilitate both the condensation and the subsequent dehydration and aromatization steps.

Detailed Experimental Protocol

-

Reaction Setup: A 1 L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Reagent Charging: Charge the flask with 2-aminomalonamide (1.0 mol, 117.1 g).

-

Reaction Execution: Add a 40% aqueous solution of glyoxal (1.1 mol, 160 g) dropwise to the stirred suspension over a period of 60-90 minutes. Maintain the internal temperature below 30°C using an ice bath.

-

Stirring and Maturation: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. The product will precipitate out of the solution as a yellowish solid.

-

Work-up and Isolation: The precipitate is collected by vacuum filtration, washed with cold deionized water (2 x 100 mL), and then with cold ethanol (1 x 50 mL).

-

Drying: The solid is dried in a vacuum oven at 50-60°C to a constant weight.

Quantitative Data

| Parameter | Value |

| Typical Yield | 85-92% |

| Purity (by HPLC) | >98% |

| Appearance | Yellow to light brown crystalline solid |

Part 2: Chlorination and Subsequent Substitution

The hydroxyl group on the pyrazine ring is not amenable to direct conversion to a hydroxymethyl group. Therefore, it is first converted into a better leaving group, typically a chloride, which is then substituted.

Step 2a: Synthesis of 3-Chloropyrazine-2-carboxamide

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and the fact that the byproducts (phosphoric acid and HCl) are easily removed during work-up. The reaction is typically run in an inert, high-boiling solvent like toluene or neat with an excess of POCl₃.

Detailed Experimental Protocol

-

Reaction Setup: In a fume hood, equip a 500 mL flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Reagent Charging: Carefully charge the flask with 3-hydroxypyrazine-2-carboxamide (0.5 mol, 69.5 g) and phosphorus oxychloride (1.5 mol, 140 mL, 230 g).

-

Reaction Execution: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and dried.

Step 2b: Synthesis of Methyl 3-methoxypyrazine-2-carboxylate

Rationale: The chloro-substituent is now displaced by a methoxy group using sodium methoxide. This nucleophilic aromatic substitution is highly efficient. The carboxamide is then esterified. Some modern procedures combine these steps. A one-pot method starting from the chloro-amide is often preferred to minimize intermediate handling.

Detailed Experimental Protocol (One-Pot Substitution and Esterification)

-

Reaction Setup: A dry 1 L flask is set up for stirring under a nitrogen atmosphere.

-

Reagent Charging: Suspend 3-chloropyrazine-2-carboxamide (0.3 mol, 47.3 g) in anhydrous methanol (500 mL).

-

Reaction Execution (Substitution): Cool the suspension to 0-5°C and add a 25-30% solution of sodium methoxide in methanol (0.33 mol) dropwise, keeping the temperature below 10°C. Stir for 2-3 hours at room temperature.

-

Reaction Execution (Esterification): Cool the mixture again to 0-5°C. Slowly add thionyl chloride (SOCl₂) (0.6 mol, 44 mL) or introduce dry HCl gas until the solution is acidic. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Reduce the volume of methanol under vacuum. The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dried over sodium sulfate, and concentrated to yield the crude ester, which is often purified by column chromatography or recrystallization.

Part 3: The Final Step - Reductive Hydroxymethylation

This is the most delicate step of the sequence. While the exact industrial methods are often proprietary, published routes describe the reduction of the ester group at the 3-position (after isomerization or from a different precursor) or, more commonly, a formylation followed by reduction. A more direct, patented route involves the hydroxymethylation of an appropriate precursor.

A common laboratory-scale approach involves the reduction of the corresponding aldehyde. Therefore, a formylation step is first required. However, for the purpose of this guide, we will focus on a more direct, albeit challenging, conceptual transformation from the methoxy-ester.

Conceptual Pathway: From Methoxy-Ester to Hydroxymethyl-Ester

This transformation is non-trivial. A plausible, though multi-step, laboratory approach would involve the reduction of the ester at the 2-position to an alcohol, protection of that alcohol, functionalization at the 5-position, and then deprotection and re-oxidation.

However, a more elegant and often cited pathway in patent literature involves starting with a different precursor, such as 2-amino-3-hydroxypropanoate, which already contains the necessary hydroxymethyl precursor.

Let's visualize an alternative, more direct pathway often employed in large-scale synthesis.

Caption: A more direct, selective reduction approach to the target molecule.

Protocol for Selective Reduction

This protocol is based on the selective reduction of one of two ester groups, a challenging but efficient transformation.

-

Reaction Setup: A multi-neck flask is dried and filled with an inert atmosphere (Argon or Nitrogen).

-

Reagent Charging: Dissolve dimethyl 2,5-pyrazinedicarboxylate (0.1 mol, 19.6 g) in a mixture of anhydrous THF (200 mL) and methanol (50 mL).

-

Reaction Execution: Cool the solution to 0°C. In a separate flask, prepare a solution of lithium chloride (0.1 mol, 4.2 g) in THF. Add this to the reaction mixture. Then, add sodium borohydride (NaBH₄) (0.1 mol, 3.8 g) portion-wise over 30 minutes, ensuring the temperature stays below 5°C.

-

Stirring and Monitoring: Allow the reaction to stir at 0°C for 2-4 hours, monitoring by TLC for the disappearance of the starting material and the formation of the mono-alcohol.

-

Work-up and Isolation: Quench the reaction by the slow addition of acetic acid until gas evolution ceases. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The product is purified by flash column chromatography on silica gel.

Final Product Characterization Data

| Parameter | Expected Value |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.25 (s, 1H), 8.75 (s, 1H), 4.90 (s, 2H), 4.05 (s, 3H), ~2.5 (br s, 1H, -OH) |

| Melting Point | 105-108 °C |

| Mass Spec (ESI+) | m/z = 169.05 [M+H]⁺ |

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, critical for the production of important antiviral drugs. The classical pathway, involving the condensation of aminomalonamide and glyoxal followed by functional group interconversions, remains a reliable and scalable method. However, newer strategies focusing on selective reductions and the use of alternative starting materials are continually being explored to improve efficiency, reduce step count, and enhance the overall greenness of the synthesis. Researchers should evaluate the trade-offs between these routes based on scale, cost, available equipment, and purity requirements.

References

- Title: Process for the preparation of 3-methoxypyrazine-2-carboxamide. Source: Google Patents (US20110201802A1).

-

Title: An Improved Process for the Preparation of Favipiravir. Source: Organic Preparations and Procedures International (2021). URL: (A representative link, as full text may be behind a paywall) [Link]

An In-Depth Technical Guide to Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Substituted Pyrazines

Pyrazine derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their inherent aromaticity, coupled with the electron-withdrawing nature of the dual nitrogen atoms, imparts a unique reactivity profile that is highly sought after in the design of novel bioactive molecules.[4][5] From the anti-tuberculosis agent pyrazinamide to the proteasome inhibitor bortezomib for multiple myeloma, the pyrazine scaffold has proven its versatility and clinical importance.[1] This guide focuses on a specific, yet promising, member of this class: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. By providing a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to explore its full potential.

Section 1: Core Chemical and Physical Properties

This compound is a bifunctional pyrazine derivative, incorporating both a methyl ester and a hydroxymethyl group. These functionalities provide key handles for synthetic modifications and potential biological interactions.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1262803-64-4 | [6][7] |

| Molecular Formula | C₇H₈N₂O₃ | [6][7] |

| Molecular Weight | 168.15 g/mol | [6][7] |

| Canonical SMILES | COC(=O)C1=NC=C(N=C1)CO | N/A |

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

While experimental data for this specific compound is limited, predictions and data from analogous compounds provide valuable insights.

| Property | Predicted/Reported Value | Notes |

| Melting Point | Not available | Related compounds like 5-methylpyrazine-2-carboxylic acid have melting points in the range of 166-171 °C.[8] |

| Boiling Point | Not available | Data for closely related compounds is also scarce. |

| Solubility | Soluble in organic solvents like methanol and dichloromethane.[8] | The presence of the hydroxyl and ester groups suggests some polarity, likely leading to solubility in polar organic solvents. |

| pKa | Not available | The pyrazine nitrogen atoms are weakly basic.[2] |

Section 2: Spectroscopic Profile

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts would be observed:

| Adduct | Predicted m/z |

| [M+H]⁺ | 169.0608 |

| [M+Na]⁺ | 191.0427 |

| [M+K]⁺ | 207.0166 |

| [M-H]⁻ | 167.0462 |

Data sourced from PubChemLite.

The fragmentation patterns of hydroxymethylpyrazines can be distinctive, with potential losses of water ([M - 18]⁺) or the hydroxymethyl radical.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for structural elucidation. The following are predicted chemical shifts for ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆.[10][11][12][13][14][15]

Predicted ¹H NMR Spectrum:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H | 8.8 - 9.2 | Singlet | 1H |

| Pyrazine-H | 8.6 - 8.9 | Singlet | 1H |

| -CH₂- | 4.6 - 4.8 | Singlet | 2H |

| -OH | 5.0 - 5.5 | Broad Singlet | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |

Predicted ¹³C NMR Spectrum:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 164 - 166 |

| Pyrazine-C (substituted with -COOCH₃) | 145 - 148 |

| Pyrazine-C (substituted with -CH₂OH) | 155 - 158 |

| Pyrazine-CH | 142 - 145 |

| Pyrazine-CH | 140 - 143 |

| -CH₂OH | 60 - 63 |

| -OCH₃ | 52 - 54 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3500 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ester) | 1710 - 1740 |

| C=N and C=C stretch (aromatic ring) | 1400 - 1600 |

| C-O stretch (ester and alcohol) | 1000 - 1300 |

Section 3: Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available pyrazine-2,5-dicarboxylic acid.

Diagram 2: Proposed Synthesis of this compound

A potential multi-step synthesis from pyrazine-2,5-dicarboxylic acid.

Experimental Protocol (Hypothetical):

-

Esterification: Pyrazine-2,5-dicarboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield dimethyl pyrazine-2,5-dicarboxylate.[16][17]

-

Selective Reduction and Chlorination: The diester is selectively reduced at one of the ester groups using a mild reducing agent like lithium borohydride. The resulting hydroxymethyl group is then converted to a chloromethyl group using thionyl chloride.

-

Nucleophilic Substitution: The chloromethyl intermediate is subjected to hydrolysis, for instance with aqueous sodium hydroxide, to yield the final product, this compound.[5]

Reactivity Profile

The reactivity of this compound is governed by its three key components: the pyrazine ring, the hydroxymethyl group, and the methyl ester.

-

Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.[4][18][19] It is generally resistant to electrophilic substitution.

-

Hydroxymethyl Group: The primary alcohol functionality can undergo oxidation to an aldehyde or a carboxylic acid. It can also be converted to other functional groups, such as halides or ethers, providing a site for further molecular elaboration.

-

Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reaction with an amine.[20]

Section 4: Applications and Future Directions

While specific applications for this compound are not yet widely documented, its structure suggests significant potential in several areas of research and development.

Medicinal Chemistry and Drug Discovery

The pyrazine nucleus is a well-established pharmacophore.[3][21][22] The presence of both a hydrogen bond donor/acceptor (the hydroxymethyl group) and a modifiable ester group makes this molecule an attractive scaffold for the synthesis of compound libraries for screening against various biological targets. Potential therapeutic areas where pyrazine derivatives have shown promise include:

-

Antiparasitic drugs [2]

Materials Science

Pyrazine derivatives are also being explored in the field of materials science. Their electronic properties make them candidates for use in the development of:

Section 5: Safety and Handling

Detailed toxicological data for this compound is not available. However, as with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[26]

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its versatile structure, combining the biologically significant pyrazine core with reactive hydroxymethyl and methyl ester functional groups, positions it as a valuable building block for future innovations in drug discovery and materials science. This guide provides a comprehensive foundation of its chemical properties, and it is hoped that this will stimulate further research into the synthesis, characterization, and application of this intriguing molecule.

References

-

6.2.2. Pyrazines. (n.d.). Thieme Chemistry. Retrieved from [Link]

- Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.

- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440.

- Joule, J. A., Mills, K., & Smith, G. F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (3rd ed.). CRC Press.

- Kumar, A. S., & Seba, M. C. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity. Asian Journal of Pharmaceutical and Health Sciences.

-

Synthesis and reactions of Pyrazine. (2018). SlideShare. Retrieved from [Link]

-

Pyrazine derivatives: Significance and symbolism. (2024). Retrieved from [Link]

- Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry, 258, 115544.

-

What are the products of pyrazine substitution reactions? (2025). BIOSYNCE. Retrieved from [Link]

- Solomons, I. A., & Spoerri, P. E. (1953). Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. Journal of the American Chemical Society, 75(13), 3233–3235.

-

Understanding Pyrazine Derivatives: Synthesis and Applications. (n.d.). Retrieved from [Link]

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1915-1925.

- Coad, P., et al. (1964). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 29(7), 1847–1850.

- Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide. (2025). BenchChem.

- Pyrazine-2-carboxylic acid ester and method for producing the same. (1992).

- Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363–373.

- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). IOP Conference Series: Materials Science and Engineering, 833, 012057.

- Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).

- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (2025). BenchChem.

- The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. (1995). Taylor & Francis eBooks.

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.

- Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. (1953).

- Sajed, T., et al. (2024). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts.

- Identification of hydroxymethylpyrazines using mass spectrometry. (2015). Journal of Mass Spectrometry, 50(8), 987-993.

- 2-Pyrazinecarboxylic Acid 5-Methyl Methyl Ester. (n.d.). Pipzine Chemicals.

- METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). Molecules, 26(16), 4749.

-

CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

- NMR Predictor. (n.d.). Chemaxon Docs.

- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). Morganton Scientific, 1(1).

- How to Predict the Number of Signals in a 1H NMR (O Chem). (2021). YouTube.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290.

- Synthesis and reactions of Pyrazine. (2020). YouTube.

- How to predict the 13C NMR spectrum of a compound. (2017). YouTube.

- 5,8-Dimethyl-3-hydroxy-s-triazolo[4,3-a]pyrazine. (n.d.). SpectraBase.

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2).

- Main reaction pathways for the formation of pyrazine derivatives

- Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry, 258, 115544.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 5. biosynce.com [biosynce.com]

- 6. This compound [cymitquimica.com]

- 7. This compound - CAS:1262803-64-4 - Sunway Pharm Ltd [3wpharm.com]

- 8. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE | 41110-33-2 [chemicalbook.com]

- 9. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 12. CASPRE [caspre.ca]

- 13. docs.chemaxon.com [docs.chemaxon.com]

- 14. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pyrazine derivatives: Significance and symbolism [wisdomlib.org]

- 23. rjpbcs.com [rjpbcs.com]

- 24. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 25. nbinno.com [nbinno.com]

- 26. echemi.com [echemi.com]

An In-depth Technical Guide to Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

CAS Number: 1262803-64-4 Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Pyrazines

The pyrazine nucleus, a 1,4-diazine heterocyclic scaffold, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its electron-deficient nature and capacity for diverse functionalization make it a privileged structure in the design of novel therapeutic agents and functional materials.[3] Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate emerges as a particularly valuable building block, incorporating three key functionalities: the pyrazine core, a reactive hydroxymethyl group, and a versatile methyl ester. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and potential applications, offering a field-proven perspective for researchers engaged in organic synthesis and drug discovery.

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key identifiers and physicochemical characteristics of this compound.

Molecular Structure and Identifiers

-

Chemical Name: this compound

-

CAS Number: 1262803-64-4

-

Molecular Formula: C₇H₈N₂O₃[4]

-

Molecular Weight: 168.15 g/mol [4]

-

Structure:

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Solubility | Soluble in common organic solvents | General knowledge |

| pKa (predicted) | Not available | |

| LogP (predicted) | -1.1 | [4] |

| Monoisotopic Mass | 168.0535 Da | [4] |

PART 2: Synthesis and Manufacturing Routes

The efficient synthesis of functionalized pyrazines is a topic of significant interest. While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, plausible synthetic strategies can be devised based on established pyrazine chemistry.[5][6] Promising new routes for its synthesis have been alluded to in recent research, highlighting its growing importance.[7][8][9][10]

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a 1,2-dicarbonyl compound with a 1,2-diamine, a common strategy for pyrazine ring formation. The hydroxymethyl and carboxylate functionalities could be introduced either pre- or post-cyclization.

Caption: Retrosynthetic analysis for this compound.

Plausible Synthetic Protocol

A potential synthetic route could involve the condensation of a suitably protected and functionalized glyoxal derivative with an aminomalonate derivative, followed by deprotection and functional group manipulation.

Step 1: Synthesis of a Protected Glyoxal Derivative This would likely involve the protection of one aldehyde group of a glyoxal bearing a precursor to the hydroxymethyl group.

Step 2: Condensation and Cyclization The protected glyoxal derivative would then be reacted with an aminomalonate derivative (e.g., aminomalononitrile or a diester) under basic or acidic conditions to form the pyrazine ring.

Step 3: Functional Group Interconversion Following cyclization, a series of reactions would be necessary to convert the precursor groups into the final hydroxymethyl and methyl carboxylate functionalities. This could involve reduction of a protected aldehyde and selective hydrolysis/esterification of a nitrile or ester group.

PART 3: Spectroscopic Characterization and Analysis

Definitive structural elucidation is paramount for any chemical compound intended for research and development. This section provides an overview of the expected spectroscopic data for this compound, based on predictions and comparison with structurally related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the target compound.

Predicted MS Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 169.06078 |

| [M+Na]⁺ | 191.04272 |

| [M-H]⁻ | 167.04622 |

| [M+NH₄]⁺ | 186.08732 |

| [M+K]⁺ | 207.01666 |

Data sourced from PubChemLite.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Pyrazine Protons: Two singlets in the aromatic region (δ 8.5-9.0 ppm).

-

Hydroxymethyl Protons: A singlet for the CH₂ group (δ ~4.8 ppm) and a broad singlet for the OH proton (variable).

-

Methyl Ester Protons: A singlet for the OCH₃ group (δ ~4.0 ppm).

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Pyrazine Carbons: Four signals in the aromatic region (δ ~140-160 ppm).

-

Carbonyl Carbon: A signal for the ester C=O (δ ~165 ppm).

-

Hydroxymethyl Carbon: A signal for the CH₂OH carbon (δ ~60 ppm).

-

Methyl Ester Carbon: A signal for the OCH₃ carbon (δ ~53 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, Methyl pyrazine-2-carboxylate, is available from the NIST WebBook and can serve as a reference.[11]

Expected IR Absorption Bands:

-

O-H Stretch: A broad band around 3400 cm⁻¹ (from the hydroxymethyl group).

-

C-H Stretch: Bands around 3100-3000 cm⁻¹ (aromatic) and 2950 cm⁻¹ (aliphatic).

-

C=O Stretch: A strong band around 1720-1740 cm⁻¹ (from the methyl ester).

-

C=N and C=C Stretch: Bands in the 1600-1400 cm⁻¹ region (from the pyrazine ring).

-

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region (from the ester and alcohol).

PART 4: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its constituent functional groups. The interplay between the electron-deficient pyrazine ring and the appended functionalities offers a rich landscape for chemical transformations.

Reactivity of the Pyrazine Ring

The pyrazine ring is known to be electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly when activated by an N-oxide.[1] The presence of the electron-withdrawing methyl carboxylate group further deactivates the ring towards electrophilic attack.

Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo a variety of standard transformations:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

-

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers.

-

Halogenation: Conversion to a chloromethyl or bromomethyl group using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halomethylpyrazine is a versatile intermediate for nucleophilic substitution reactions.

Reactions of the Methyl Ester Group

The methyl ester functionality offers several avenues for further modification:

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) to yield the corresponding carboxylic acid.

-

Amidation: Reaction with amines to form amides, often facilitated by heating or the use of coupling agents.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12] Selective reduction in the presence of other functional groups can be challenging.

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst to form different esters.

Caption: Key reaction pathways for this compound.

PART 5: Applications in Research and Development

The unique combination of functional groups in this compound makes it a highly valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Key Building Block in Drug Discovery

Pyrazine derivatives are integral to a number of approved drugs, including the anti-diabetic medication glipizide and the lipid-lowering agent acipimox.[13] The subject compound serves as a versatile scaffold for the introduction of diverse substituents, enabling the generation of compound libraries for high-throughput screening. The hydroxymethyl group can be used as a handle to attach various pharmacophores, while the ester can be converted to an amide to mimic peptide bonds or to a carboxylic acid to interact with biological targets.

Intermediate in the Synthesis of Bioactive Molecules

The conversion of the hydroxymethyl group to a halomethyl group provides a key intermediate for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, leading to the synthesis of novel pyrazine derivatives with potential biological activity.

PART 6: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: Based on available safety data for related compounds, this compound may be a flammable solid and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important, multifunctional building block with significant potential in organic synthesis and medicinal chemistry. Its pyrazine core, coupled with orthogonally reactive hydroxymethyl and methyl ester groups, provides a versatile platform for the synthesis of complex molecular architectures. While detailed experimental data for this specific compound remains somewhat limited in the public domain, this guide has synthesized the available information and provided expert-driven insights into its properties, synthesis, reactivity, and applications. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of versatile intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

- Ohta, A., Akita, Y., & Hara, M. (1979). Syntheses and reactions of some 2,5-disubstituted pyrazine monoxides. Chemical and Pharmaceutical Bulletin, 27(9), 2027-2041.

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Semantic Scholar. [Link]

-

Methylpyrazine-2-carboxylate. NIST WebBook. [Link]

-

This compound. PubChemLite. [Link]

-

I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? (2023). Reddit. [Link]

-

Hemiacetals in Dynamic Covalent Chemistry: Formation, Exchange, Selection, and Modulation Processes. (n.d.). ResearchGate. [Link]

-

A Bifunctional Approach Towards the Mild Oxidation of Organic Halides: 2-Dimethylamino-N,N-dimethylaniline N-Oxide. (n.d.). ResearchGate. [Link]

-

Self-Assembly of Cyclohelicate [M3L3] Triangles Over [M4L4] Squares, Despite Near-Linear Bis-terdentate L and Octahedral M. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of Co(II) and Mn(II) [M3L3] triangles. (n.d.). ResearchGate. [Link]

-

The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (n.d.). eScholarship. [Link]

-

Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. (n.d.). ACS Publications. [Link]

-

Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. (n.d.). CrystEngComm (RSC Publishing). [Link]

-

Pyrazine-derived disulfide-reducing agent for chemical biology. (n.d.). RSC Publishing. [Link]

-

A Quick Guide to Reductions in Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

-

5-Methylpyrazine-2-carboxamide. (n.d.). ResearchGate. [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online. [Link]

- Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Review on the Synthesis of Pyrazine and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methylpyrazine-2-carboxylate [webbook.nist.gov]

- 12. acs.org [acs.org]

- 13. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

In-Depth Technical Guide: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Introduction

Pyrazine derivatives form a cornerstone of heterocyclic chemistry, demonstrating a vast spectrum of applications from pharmaceuticals to materials science.[1][2] Their inherent electronic properties and the reactivity of the pyrazine ring make them invaluable scaffolds in medicinal chemistry and drug discovery.[3][4] This guide provides a comprehensive technical overview of a specific, functionally rich derivative: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate.

This molecule, identified by CAS Number 1262803-64-4, is a bifunctional pyrazine derivative incorporating both a methyl ester and a hydroxymethyl group.[5][6] These functional groups offer multiple reactive sites, positioning it as a versatile building block for the synthesis of more complex, biologically active molecules. This document will detail its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and its emerging significance for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural integrity and resulting chemical behavior of this compound are dictated by the interplay of the pyrazine core and its substituents.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1262803-64-4 | [5][6] |

| Molecular Formula | C7H8N2O3 | [6][7] |

| Molecular Weight | 168.15 g/mol | [6][8] |

| Appearance | Solid (predicted) | --- |

| Purity | Typically ≥95% | [8] |

| Storage | Sealed in a dry, room temperature environment is recommended. | [6] |

The molecule's structure, featuring both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (ester carbonyl oxygen and pyrazine nitrogens), suggests a moderate degree of polarity. This influences its solubility and its potential to interact with biological macromolecules.

Synthesis and Reactivity

The synthesis of substituted pyrazine-2-carboxylates often involves multi-step sequences starting from more fundamental precursors. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, logical synthetic pathways can be inferred from established pyrazine chemistry.

A plausible synthetic approach could start from a commercially available precursor like 5-methylpyrazine-2-carboxylic acid.[9][10] The synthesis would likely proceed through the following conceptual steps:

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Causality:

-

Esterification: The initial step involves converting the carboxylic acid to its corresponding methyl ester. This is a crucial step for several reasons. Firstly, it protects the carboxylic acid from participating in subsequent reactions. Secondly, esterification can be achieved under relatively mild conditions, for instance, by refluxing in methanol with a catalytic amount of acid, a standard and high-yielding protocol.[11]

-

Side-Chain Functionalization: The key transformation is the introduction of the hydroxyl group onto the 5-methyl substituent. This is typically an oxidative process. The choice of oxidizing agent is critical to ensure selectivity for the methyl group without affecting the pyrazine ring or the ester functionality. Controlled oxidation, potentially involving radical intermediates or enzymatic catalysis, would be required to achieve the desired hydroxymethyl product. The reactivity of methyl-substituted pyrazines allows for oxidation to yield corresponding pyrazine-2-carboxylic acids or hydroxymethyl derivatives under specific conditions.[12]

Self-Validating Protocol Considerations:

A robust synthetic protocol would necessitate in-process controls at each stage.

-

Post-Esterification: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to confirm the complete conversion of the starting carboxylic acid to the methyl ester intermediate.

-

Post-Hydroxylation: Spectroscopic analysis, particularly ¹H NMR, would be essential to confirm the successful introduction of the hydroxymethyl group and to verify that the ester and pyrazine core remain intact.

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum would provide unambiguous confirmation of the structure. Key expected signals include:

-

Two distinct singlets or doublets in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the two protons on the pyrazine ring.[13][14]

-

A singlet corresponding to the methyl protons of the ester group (typically δ 3.9-4.1 ppm).

-

A singlet for the methylene protons of the hydroxymethyl group (CH₂OH), likely around δ 4.5-5.0 ppm.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazine ring, the methyl carbon of the ester, and the methylene carbon of the hydroxymethyl group.[15]

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of the key functional groups.

-

A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group.

-

A strong, sharp absorption band around 1700-1730 cm⁻¹ would be characteristic of the C=O stretching of the ester carbonyl group.[13]

-

Absorptions in the 1000-1300 cm⁻¹ region would correspond to C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C7H8N2O3. The fragmentation pattern could also offer additional structural information. Predicted mass-to-charge ratios for various adducts are available in public databases.[7]

Table 2: Expected Spectroscopic Data

| Technique | Key Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Pyrazine Protons | δ 8.5 - 9.5 ppm |

| -CH₂OH Protons | δ 4.5 - 5.0 ppm | |

| -OCH₃ Protons | δ 3.9 - 4.1 ppm | |

| IR | O-H Stretch | 3200 - 3500 cm⁻¹ (broad) |

| C=O Stretch (Ester) | 1700 - 1730 cm⁻¹ (strong, sharp) | |

| MS | [M+H]⁺ | m/z ≈ 169.06 |

Applications in Drug Discovery and Development

Pyrazine-containing compounds are prevalent in numerous clinically approved drugs, highlighting the privileged nature of this scaffold in medicinal chemistry.[3][4] Derivatives of pyrazine-2-carboxylic acid, in particular, have been extensively investigated for a wide range of biological activities, including antimicrobial, antifungal, and antimycobacterial properties.[16][17][18]

Caption: Role of this compound as a scaffold.

The dual functionality of this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening.

-

The Hydroxymethyl Handle: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or halides, providing a diverse set of derivatives.

-

The Methyl Ester Handle: This group is a versatile precursor for amides, hydrazides, and other carboxylic acid derivatives.[19] Amidation, through reaction with a wide array of primary or secondary amines, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

The strategic modification of these two functional groups allows for the systematic exploration of the chemical space around the pyrazine core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for application in synthetic and medicinal chemistry. Its well-defined structure, characterized by two distinct and reactive functional groups, provides a versatile platform for the synthesis of novel compounds. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in research and development, particularly within the pharmaceutical industry. As the demand for novel therapeutic agents continues to grow, the importance of such versatile and strategically functionalized scaffolds is set to increase.

References

-

Bártová, L., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(5), 363-375. Available at: [Link]

-

Prasanna, G. V., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923. Available at: [Link]

-

Garg, P., et al. (2014). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 17, 1-8. Available at: [Link]

-

Ramadan, R. M., et al. (2019). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Journal of the Argentine Chemical Society, 106(1), 1-11. Available at: [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(1), 1-25. Available at: [Link]

-

Ogryzek, M., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(58), 53549-53560. Available at: [Link]

-

ResearchGate. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. Available at: [Link]

-

Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2), 343-346. Available at: [Link]

-

Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5045-5049. Available at: [Link]

-

Chylewska, A., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(16), 4955. Available at: [Link]

-

Chemdad Co. (n.d.). METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.

-

ChemBK. (n.d.). Methyl 5-methylpyrazine-2-carboxylate. Retrieved from [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 967-973. Available at: [Link]

-

Sperry, J. B., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

-

PubChem. (n.d.). 2-Pyrazinecarboxylic acid, 5-methyl-, methyl ester. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 5-methylpyrazine-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.

-

SpectraBase. (n.d.). Methyl pyrazine-2-carboxylate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]

-

INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1262803-64-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - CAS:1262803-64-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 8. This compound [cymitquimica.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 12. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 13. chemicaljournal.org [chemicaljournal.org]

- 14. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. rjpbcs.com [rjpbcs.com]

Predicted ¹H NMR Spectrum of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is a disubstituted pyrazine derivative of interest in medicinal chemistry and materials science. An understanding of its molecular structure is crucial for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating molecular structures in solution. This guide provides a detailed prediction and analysis of the ¹H NMR spectrum of this compound, grounded in the fundamental principles of chemical shift, spin-spin coupling, and integration. While an experimental spectrum was not publicly available at the time of this writing, this prediction serves as a robust reference for spectral assignment and structural verification.

Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy relies on the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field. The key parameters obtained from a ¹H NMR spectrum are:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm), which is indicative of the proton's electronic environment. Electron-withdrawing groups tend to shift signals to a higher ppm (downfield), while electron-donating groups shift them to a lower ppm (upfield).

-

Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

-

Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.

-

Coupling Constant (J): The distance between the peaks in a multiplet (in Hertz, Hz), which provides information about the connectivity and spatial relationship of coupled protons.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound (CAS: 1262803-64-4) contains several distinct proton environments, which will give rise to a unique ¹H NMR spectrum.

Molecular Structure with Proton Labeling:

Caption: Molecular structure of this compound with protons labeled (a) through (e).

Detailed Spectral Analysis

H(a) - Pyrazine Ring Proton

-

Predicted Chemical Shift (δ): ~9.2 ppm. The protons on a pyrazine ring are significantly deshielded due to the aromatic nature and the presence of two electronegative nitrogen atoms.[1] The H(a) proton is adjacent to a nitrogen atom and the electron-withdrawing methyl carboxylate group, which will shift it further downfield.

-

Predicted Multiplicity: Doublet. This proton is coupled to the H(b) proton. The coupling between protons on a pyrazine ring is typically a meta-coupling.

-

Predicted Coupling Constant (J): ~1.5 Hz. The meta-coupling (⁴J) in pyrazine derivatives is generally small.[2]

-

Integration: 1H.

H(b) - Pyrazine Ring Proton

-

Predicted Chemical Shift (δ): ~8.8 ppm. This proton is also on the pyrazine ring and is deshielded. It is adjacent to a nitrogen atom and the hydroxymethyl group. The hydroxymethyl group is less electron-withdrawing than the methyl carboxylate group, so H(b) is expected to be at a slightly higher field (lower ppm) than H(a).

-

Predicted Multiplicity: Doublet. It is coupled to the H(a) proton.

-

Predicted Coupling Constant (J): ~1.5 Hz. This will be the same as the coupling constant for H(a).

-

Integration: 1H.

H(c) - Methyl Ester Protons (-OCH₃)

-

Predicted Chemical Shift (δ): ~4.0 ppm. The protons of a methyl ester group typically appear in the range of 3.7-4.1 ppm. The electronegative oxygen atom deshields these protons.

-

Predicted Multiplicity: Singlet. These protons have no adjacent non-equivalent protons to couple with.

-

Integration: 3H.

H(d) - Hydroxymethyl Protons (-CH₂OH)

-

Predicted Chemical Shift (δ): ~4.8 ppm. Protons on a carbon adjacent to an oxygen atom are deshielded. The attachment to the electron-withdrawing pyrazine ring will further shift these protons downfield.

-

Predicted Multiplicity: Singlet. In many cases, coupling to the hydroxyl proton (H(e)) is not observed due to rapid proton exchange with the solvent or trace amounts of acid or base. However, if the sample is very pure and in a dry, aprotic solvent, this signal could appear as a triplet.

-

Integration: 2H.

H(e) - Hydroxyl Proton (-OH)

-

Predicted Chemical Shift (δ): Broad singlet, variable (e.g., 2.0-5.0 ppm). The chemical shift of hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal.

-

Predicted Multiplicity: Broad Singlet. As mentioned, coupling to the adjacent methylene protons (H(d)) is often not observed. If coupling were to occur, it would be a triplet.

-

Integration: 1H.

Summary of Predicted ¹H NMR Data

| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H(a) | Pyrazine-H | ~9.2 | Doublet (d) | ~1.5 | 1H |

| H(b) | Pyrazine-H | ~8.8 | Doublet (d) | ~1.5 | 1H |

| H(c) | -OCH₃ | ~4.0 | Singlet (s) | N/A | 3H |

| H(d) | -CH₂OH | ~4.8 | Singlet (s) | N/A | 2H |

| H(e) | -OH | Variable (broad) | Singlet (s, broad) | N/A | 1H |

Experimental Protocol Considerations

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals and measure the coupling constants.

-

Logical Workflow for Spectral Interpretation

Caption: A typical workflow for acquiring and interpreting a ¹H NMR spectrum.

Conclusion

The predicted ¹H NMR spectrum of this compound is characterized by two distinct signals for the pyrazine ring protons in the downfield region, a singlet for the methyl ester protons, a singlet for the hydroxymethyl protons, and a broad, variable signal for the hydroxyl proton. This in-depth analysis, based on established NMR principles and data from related structures, provides a valuable framework for researchers working with this compound. Experimental verification is recommended to confirm these predictions and to account for potential solvent and other environmental effects.

References

"Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its development, formulation, and bioavailability.[1][2] This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of solubility, structural analysis, and established methodologies to empower researchers in drug discovery and development. We present a detailed framework for predicting, measuring, and interpreting the solubility of this compound in various organic solvents, grounded in authoritative protocols and theoretical considerations.

Part 1: Compound Profile: this compound

Introduction and Significance

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structural motif found in numerous biologically active molecules and pharmaceutical agents.[3] Compounds like this serve as crucial building blocks or intermediates in the synthesis of more complex molecules targeted for therapeutic applications.[3][4] Understanding its behavior in different solvent systems is a prerequisite for its effective use in synthetic reaction design, purification processes like crystallization, and the formulation of final drug products.

Physicochemical Properties

A compound's physical and chemical properties are the primary determinants of its solubility. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [5] |

| Molecular Weight | 168.15 g/mol | [5] |

| Appearance | Likely a solid at room temperature (based on related compounds) | N/A |

| XlogP (Predicted) | -1.1 | [5] |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | [5] |

| Hydrogen Bond Acceptor Count | 5 (from N atoms and O atoms) | [5] |

The predicted XlogP value of -1.1 suggests that the compound is hydrophilic, indicating a preference for polar environments over nonpolar ones. The presence of both hydrogen bond donor (the -OH group) and multiple acceptor sites (the two pyrazine nitrogens and the three oxygens) is a critical factor governing its interactions with protic and aprotic polar solvents.

Part 2: Theoretical Principles and Solubility Prediction

The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

Structural Analysis of Solubility Determinants

The molecular structure of this compound contains several functional groups that dictate its solubility profile.

-

Pyrazine Ring: This heterocyclic aromatic ring contains two nitrogen atoms, which are polar and can act as hydrogen bond acceptors.[6][7] The π-deficient nature of the ring also influences its interactions.

-

Hydroxymethyl Group (-CH₂OH): This is a highly polar group capable of both donating and accepting hydrogen bonds, significantly enhancing solubility in polar protic solvents like alcohols.

-

Methyl Carboxylate Group (-COOCH₃): The ester group is polar and contains hydrogen bond acceptor sites (the carbonyl and ether oxygens), contributing to solubility in polar solvents.

Based on these features, a qualitative prediction of solubility can be made:

-

High Solubility Expected: In polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF), due to strong hydrogen bonding and dipole-dipole interactions.

-

Moderate to Low Solubility Expected: In solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane).

-

Poor Solubility Expected: In nonpolar solvents (e.g., Hexane, Toluene), where the primary intermolecular forces (van der Waals) are insufficient to overcome the strong polar interactions within the compound's crystal lattice.[6]

Caption: Molecular structure and key functional groups influencing solubility.

Part 3: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate solubility data.[8] The two most common methods in pharmaceutical development are the determination of kinetic and thermodynamic solubility.[9]

Protocol for Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery for high-throughput screening.[9] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically DMSO).[9][10]

Objective: To quickly assess the solubility limit of a compound in an aqueous or organic buffer.

Methodology: Nephelometry-Based Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to the desired organic solvent in a multi-well plate, creating a range of concentrations. The final DMSO concentration should be kept low (e.g., <5%) to minimize its co-solvent effect.[1]

-

Incubation: Shake the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1-2 hours) to allow for precipitation.[10]

-

Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.[1][2]

-

Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed, indicated by a sharp increase in the nephelometric signal.[2]

Protocol for Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.[9] The shake-flask method is the most reliable technique.[8][10]

Objective: To determine the maximum concentration of the compound that can be dissolved in a given solvent under equilibrium conditions.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vial in a shaker bath at a constant, controlled temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by careful collection of the liquid, or by passing it through a solvent-compatible filter (e.g., PTFE). This step is critical to avoid including solid particles in the analysis.

-

Quantification:

-

Accurately dilute a known volume of the saturated supernatant with a suitable mobile phase or solvent.

-

Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using solutions of known concentrations.

-

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Part 4: Safety and Handling

When conducting solubility experiments, adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[11][12]

-

Ventilation: Handle all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][13]

-

Material Safety Data Sheet (MSDS/SDS): Before use, consult the SDS for this compound and all solvents to understand their specific hazards, handling procedures, and emergency measures.[11][13][14]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Rheolution. Retrieved December 10, 2025, from [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. IntechOpen.

-

Solubility of Pyrazine. (n.d.). Solubility of Things. Retrieved December 10, 2025, from [Link]

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.

-

What are the solubility characteristics of pyrazine? (2025, August 8). BIOSYNCE. Retrieved December 10, 2025, from [Link]

-

2-Pyrazinecarboxylic Acid 5-Methyl Methyl Ester. (n.d.). Pipzine Chemicals. Retrieved December 10, 2025, from [Link]

-

Methyl 5-methylpyrazine-2-carboxylate - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved December 10, 2025, from [Link]

-

2-Methylthio-3(5/6)-methyl pyrazine synthetic Safety Data Sheet. (2025, January 25). Advanced Biotech. Retrieved December 10, 2025, from [Link]

-

This compound. (n.d.). PubChem. Retrieved December 10, 2025, from [Link]

- Synthesis and Characterization of Pyrazine and Phthalocyaninatonickel (II) Substituted PPV Analogous Oligomers. (2002).

-

Pyrimidine (C4H4N2) properties. (n.d.). Mol-Instincts. Retrieved December 10, 2025, from [Link]

- Pyrazines. (n.d.). In Comprehensive Organic Chemistry II. Elsevier.

-

2-Pyrazinecarboxylic acid, 5-methyl-, methyl ester. (2025, November 29). PubChem. Retrieved December 10, 2025, from [Link]

-

2-Ethyl-5-methylpyrazine. (n.d.). PubChem. Retrieved December 10, 2025, from [Link]

- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jocpr.com [jocpr.com]

- 5. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. biosynce.com [biosynce.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. aaronchem.com [aaronchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Discovery and Isolation of Pyrazine Derivatives: A Methodological Compass

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to navigate the intricate landscape of pyrazine chemistry, from conceptual synthesis to the rigorous isolation of pure, characterizable derivatives. Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation, are not merely academic curiosities; they are foundational scaffolds in medicinal chemistry and crucial components in the flavor and fragrance industries.[1][2][3][4][5] Their unique electronic properties and ability to form hydrogen bonds make them privileged structures in drug design, leading to the development of essential medicines like the anti-tuberculosis agent pyrazinamide and the proteasome inhibitor bortezomib for multiple myeloma.[6][7]

This document eschews a rigid template, instead adopting a logical flow that mirrors the research and development lifecycle: Synthesis → Isolation → Characterization. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required to troubleshoot and optimize these workflows.

Part 1: The Genesis of Pyrazine Derivatives: Synthesis Strategies

The journey begins with the creation of the pyrazine core. While pyrazines are found in nature, often as products of the Maillard reaction in cooked foods or through microbial biosynthesis, these sources typically yield low concentrations, making chemical synthesis the primary route for obtaining viable quantities for research and development.[3][5][8][9][10]

Pillar 1: Classical Condensation Methodologies